molecular formula C24H33N3O4 B4830829 6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4830829
M. Wt: 427.5 g/mol
InChI Key: GCDMXMNGOCMWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a piperazinylmethyl group, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperazinylmethyl Group: The piperazinylmethyl group can be introduced by reacting the chromen-2-one core with piperazine and formaldehyde under acidic conditions.

    Addition of the 4-methylpiperidin-1-yl Group: The final step involves the reaction of the intermediate product with 4-methylpiperidine and an appropriate coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
  • 7-methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

Uniqueness

6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

6-ethoxy-4-[[4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-3-30-20-4-5-22-21(15-20)19(14-24(29)31-22)16-25-10-12-26(13-11-25)17-23(28)27-8-6-18(2)7-9-27/h4-5,14-15,18H,3,6-13,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDMXMNGOCMWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
6-ethoxy-4-({4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.